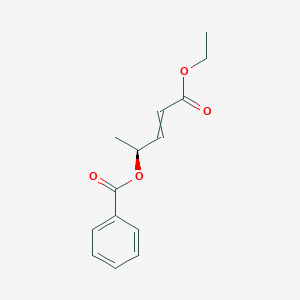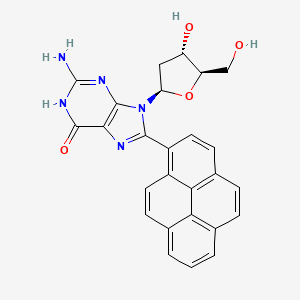
2'-Deoxy-8-pyren-1-ylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-pyren-1-ylguanosine typically involves the introduction of the pyrene group to the guanine base. One common method involves the reaction of 2’-deoxyguanosine with a pyrene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the selective attachment of the pyrene group to the 8-position of the guanine base.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 2’-Deoxy-8-pyren-1-ylguanosine on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of good manufacturing practices (GMP) to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-8-pyren-1-ylguanosine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the pyrene group can be replaced or modified.
Addition: The nucleoside can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene quinones, while substitution reactions can yield various pyrene-substituted derivatives.
Applications De Recherche Scientifique
2’-Deoxy-8-pyren-1-ylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique optical properties.
Biology: The compound is incorporated into DNA strands to study DNA-protein interactions and DNA hybridization processes.
Medicine: It is used in the study of gene mutations and oxidative DNA damage, providing insights into the mechanisms of various diseases.
Industry: The compound’s fluorescent properties make it useful in the development of new materials and sensors.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-8-pyren-1-ylguanosine involves its incorporation into DNA strands, where it can act as a fluorescent marker. The pyrene moiety interacts with the surrounding nucleotides, altering the optical properties of the DNA. This allows researchers to monitor DNA hybridization and other processes through fluorescence spectroscopy . The compound can also participate in charge transfer processes with small peptides, providing insights into molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: This compound is another modified nucleoside used to study oxidative DNA damage.
2’-Deoxy-N-(naphthalen-1-ylmethyl)guanosine: Similar to 2’-Deoxy-8-pyren-1-ylguanosine, this compound incorporates a naphthalene group instead of a pyrene group.
Uniqueness
2’-Deoxy-8-pyren-1-ylguanosine is unique due to its pyrene moiety, which provides distinct optical properties that are not present in other similar compounds. This makes it particularly useful as a fluorescent probe in various research applications .
Propriétés
Numéro CAS |
444314-32-3 |
|---|---|
Formule moléculaire |
C26H21N5O4 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-pyren-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C26H21N5O4/c27-26-29-24-22(25(34)30-26)28-23(31(24)19-10-17(33)18(11-32)35-19)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,32-33H,10-11H2,(H3,27,29,30,34)/t17-,18+,19+/m0/s1 |
Clé InChI |
HODWLUTUSRNPOM-IPMKNSEASA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
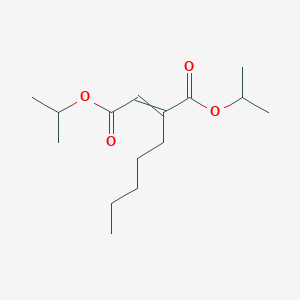
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
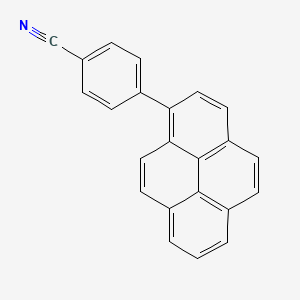
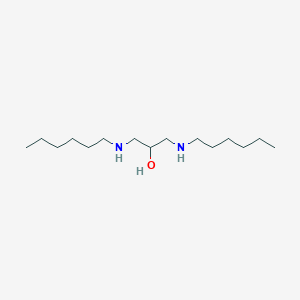
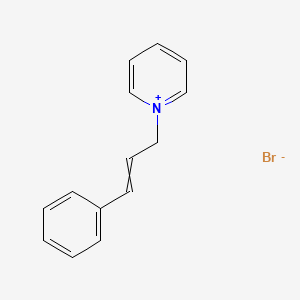

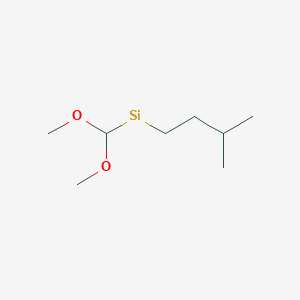
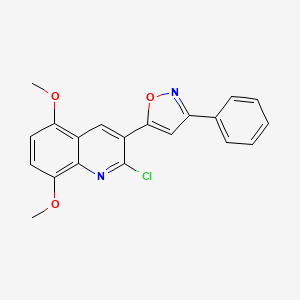
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
